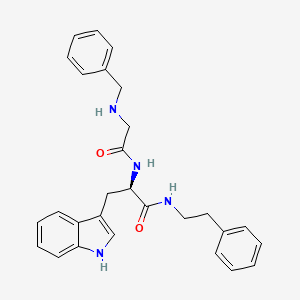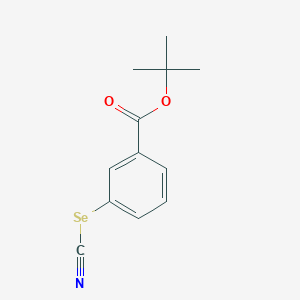
Benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a selenocyanato group attached to the benzene ring and a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester typically involves the reaction of benzoic acid derivatives with selenocyanate reagents. One common method is the selenocyanation of benzoic acid derivatives using potassium selenocyanate (KSeCN) under mild conditions. The reaction is often carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as a transition metal complex .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The selenocyanato group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction of the selenocyanato group can yield selenol compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions to facilitate ester substitution reactions.
Major Products Formed
Oxidation: Seleninic acid derivatives.
Reduction: Selenol compounds.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of selenocyanate-containing compounds.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester involves its interaction with molecular targets and pathways within biological systems. The selenocyanato group can undergo redox reactions, generating reactive selenium species that can modulate cellular processes. These reactive species can interact with proteins, enzymes, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 1,1-dimethylethyl ester: Lacks the selenocyanato group, making it less reactive in redox reactions.
Benzoic acid, 3-fluoro-, 1,1-dimethylethyl ester: Contains a fluorine atom instead of a selenocyanato group, resulting in different chemical properties and reactivity.
Benzoic acid, 4-(1E)-1-hepten-1-yl-, 1,1-dimethylethyl ester: Features a heptenyl group, which alters its chemical behavior compared to the selenocyanato derivative.
Uniqueness
The presence of the selenocyanato group in benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester imparts unique redox properties and reactivity, distinguishing it from other benzoic acid derivatives
Eigenschaften
CAS-Nummer |
602307-41-5 |
|---|---|
Molekularformel |
C12H13NO2Se |
Molekulargewicht |
282.21 g/mol |
IUPAC-Name |
tert-butyl 3-selenocyanatobenzoate |
InChI |
InChI=1S/C12H13NO2Se/c1-12(2,3)15-11(14)9-5-4-6-10(7-9)16-8-13/h4-7H,1-3H3 |
InChI-Schlüssel |
CKHNHCYPNQAZFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)[Se]C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide](/img/structure/B15168328.png)

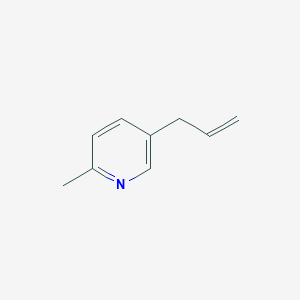
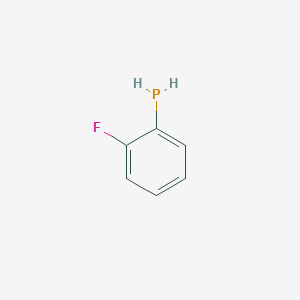
![Acetyl chloride,[(3-methyl-1-oxobutyl)amino]-](/img/structure/B15168342.png)
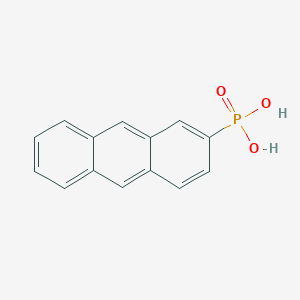
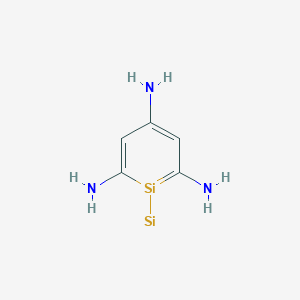
![S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate](/img/structure/B15168358.png)
![Guanidine, [(1S)-2-methoxy-1-methylethyl]-](/img/structure/B15168363.png)
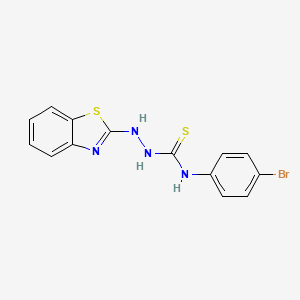
![1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole](/img/structure/B15168387.png)
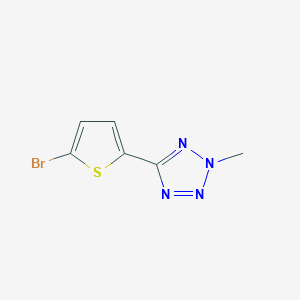
![Naphtho[2,3-B]furan-4,9-diol](/img/structure/B15168421.png)
